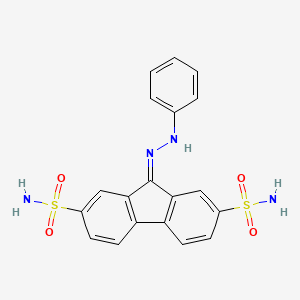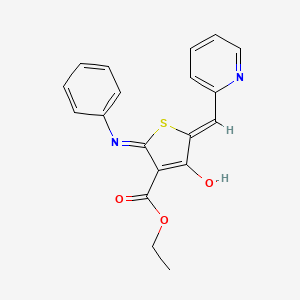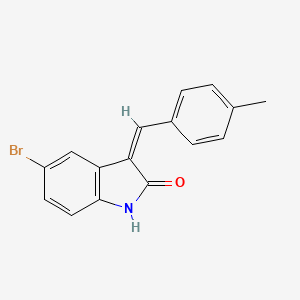
9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their diverse chemical reactivity and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide typically involves the reaction of 9H-fluorene-2,7-disulfonyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or acetonitrile to facilitate the formation of the hydrazone bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the hydrazone group to an amine.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with various nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the sulfonamide groups can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate
- 9-(phenylhydrazono)-9H-fluorene-2,7-dicarboxamide
- 9-(phenylhydrazono)-9H-fluorene-2,7-dimethylsulfonamide
Uniqueness
9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide is unique due to the presence of both hydrazone and sulfonamide functional groups, which impart distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C19H16N4O4S2 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C19H16N4O4S2/c20-28(24,25)13-6-8-15-16-9-7-14(29(21,26)27)11-18(16)19(17(15)10-13)23-22-12-4-2-1-3-5-12/h1-11,22H,(H2,20,24,25)(H2,21,26,27) |
Clave InChI |
MZLNYNTZXHNQIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=C2C3=C(C=CC(=C3)S(=O)(=O)N)C4=C2C=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-5-ethyl-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11607895.png)
![(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11607900.png)
![4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate](/img/structure/B11607918.png)
![3-amino-N-[(3-chlorophenyl)methyl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11607920.png)
![methyl (4Z)-4-(3-bromobenzylidene)-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11607926.png)
![5-{5-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B11607933.png)
![N-(4-fluorophenyl)-2-(3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11607943.png)
![Ethyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11607950.png)


![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11607958.png)
![N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11607960.png)
![2-(allylthio)-7-amino-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11607964.png)
![3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B11607967.png)
